molecular formula C13H15NO B14318934 4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzonitrile CAS No. 113365-35-8

4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzonitrile

Katalognummer: B14318934
CAS-Nummer: 113365-35-8
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: DWBMYAJEOONOPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzonitrile is a chemical compound with a unique structure that includes a benzonitrile group attached to a hydroxy-substituted butenyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzonitrile typically involves the reaction of a suitable benzonitrile derivative with a hydroxy-substituted butenyl precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol may be used to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient synthesis. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The benzonitrile group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzonitrile group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzaldehyde
  • 4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzylamine
  • 4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzoic acid

Uniqueness

4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzonitrile is unique due to the presence of both a hydroxy-substituted butenyl chain and a benzonitrile group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

113365-35-8

Molekularformel

C13H15NO

Molekulargewicht

201.26 g/mol

IUPAC-Name

4-(1-hydroxy-2,2-dimethylbut-3-enyl)benzonitrile

InChI

InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-7-5-10(9-14)6-8-11/h4-8,12,15H,1H2,2-3H3

InChI-Schlüssel

DWBMYAJEOONOPN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C=C)C(C1=CC=C(C=C1)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.